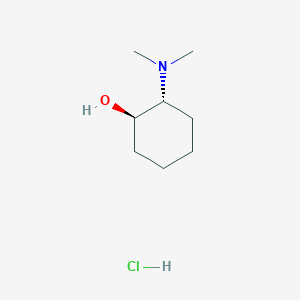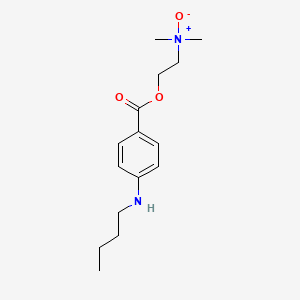
3-Acetyl-4-hydroxyaniline Hydrochloride
Descripción general
Descripción
3-Acetyl-4-hydroxyaniline Hydrochloride: is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.62 g/mol . It is commonly used as an impurity reference material in pharmaceutical testing, particularly in the context of cardiac drugs and beta blockers . The compound is characterized by its acetyl and hydroxy functional groups attached to an aniline ring, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-hydroxyaniline Hydrochloride typically involves the acetylation of 4-hydroxyaniline. The reaction is carried out under acidic conditions using acetic anhydride as the acetylating agent. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions: 3-Acetyl-4-hydroxyaniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The acetyl group can be reduced to an ethyl group under specific conditions.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Nitroaniline and halogenated aniline derivatives.
Aplicaciones Científicas De Investigación
3-Acetyl-4-hydroxyaniline Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antihypertensive drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Acetyl-4-hydroxyaniline Hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The acetyl and hydroxy groups play a crucial role in these interactions, facilitating the binding process .
Comparación Con Compuestos Similares
4-Hydroxyaniline Hydrochloride: Lacks the acetyl group, making it less reactive in certain chemical reactions.
3-Acetyl-4-methoxyaniline Hydrochloride: Contains a methoxy group instead of a hydroxy group, altering its chemical properties and reactivity.
Uniqueness: 3-Acetyl-4-hydroxyaniline Hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .
Propiedades
IUPAC Name |
1-(5-amino-2-hydroxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-5(10)7-4-6(9)2-3-8(7)11;/h2-4,11H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWITVADMLXLNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716882 | |
| Record name | 1-(5-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57471-32-6 | |
| Record name | 1-(5-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Bromo[2-(1-piperidinylmethyl)phenyl]magnesium](/img/structure/B3179412.png)
![[4-(1-Piperidinylmethyl)phenyl]magnesium bromide](/img/structure/B3179420.png)




![[2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol](/img/structure/B3179474.png)



